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Compound of Interest

Compound Name: 2-(2-Phenylethoxy)benzoic acid

Cat. No.: B183814

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a structured framework for the spectral characterization of 2-
(2-Phenylethoxy)benzoic acid. While a comprehensive search of publicly available scientific
databases did not yield specific experimental spectral data (NMR, IR, Mass Spectrometry) for
this compound, this document outlines the expected data presentation, detailed experimental
protocols, and a general workflow for such an analysis.

Important Note on Chemical Identity: It is crucial to distinguish 2-(2-Phenylethoxy)benzoic
acid (CAS: 883546-53-0) from the similarly named compound 2-(2-Phenylethyl)benzoic acid.
The former contains an ether linkage, significantly influencing its chemical properties and
spectral characteristics, while the latter has a simple ethyl bridge. This guide is focused
exclusively on the "ethoxy" derivative.

Chemical Structure and Properties

e |[UPAC Name: 2-(2-Phenylethoxy)benzoic acid
e Molecular Formula: C1sH1403
e Molecular Weight: 242.27 g/mol

e CAS Number: 883546-53-0
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Spectral Data Summary

The following tables are formatted to present the anticipated spectral data for 2-(2-
Phenylethoxy)benzoic acid. These tables are currently empty due to the unavailability of
public data and are intended as a template for researchers who acquire this information.

Table 1: *H NMR Data

. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
Data not
available
- 13
Chemical Shift (6) ppm Assignment

Data not available

Table 3: IR Spectroscopy Data

Functional Group

Wavenumber (cm~—?) Intensity .
Assignment
Data not available
IabJeA..Mass.Specimmﬂr.y Data
Relative Intensity (%) lon Assignment

Data not available

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data
outlined above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Phenylethoxy)benzoic acid in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard (0O ppm).

e 1H NMR Acquisition:
o Tune and shim the spectrometer for the specific probe and solvent.
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation
delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition:
o Switch the spectrometer to the 3C nucleus frequency.
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation
delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower
natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 2-(2-Phenylethoxy)benzoic acid sample directly onto
the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:
o Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum. The spectrometer will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

o Typical parameters: spectral range of 4000-400 cm~1, resolution of 4 cm~1, and an
accumulation of 16-32 scans.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups expected in the molecule (e.g., O-H stretch of the carboxylic acid, C=0 stretch of the
carbonyl, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C
stretches).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas
Chromatography - GC/MS or Liquid Chromatography - LC/MS).

Procedure:

e Sample Introduction:
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o For GC/MS, dissolve the sample in a volatile organic solvent and inject it into the GC. The
compound will be vaporized and separated on the GC column before entering the mass
spectrometer.

o For LC/MS, dissolve the sample in a suitable mobile phase and inject it into the LC
system. The compound will be separated on the LC column before entering the mass
spectrometer.

o Direct infusion into the mass spectrometer is also possible.

 lonization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is common for
LC/MS, while electron ionization (El) is standard for GC/MS.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z.

o Data Analysis: The resulting mass spectrum will show the molecular ion peak (M* or [M+H]*
or [M-H]~) and various fragment ion peaks. The molecular ion peak confirms the molecular
weight, and the fragmentation pattern provides structural information.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectral analysis of a chemical
compound like 2-(2-Phenylethoxy)benzoic acid.
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Caption: Workflow for Spectral Analysis of a Chemical Compound.

« To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 2-(2-
Phenylethoxy)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183814+#spectral-data-nmr-ir-mass-spec-of-2-2-
phenylethoxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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